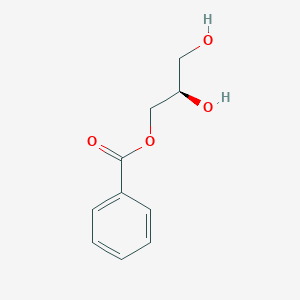

(R)-2,3-dihydroxypropyl benzoate

Beschreibung

(R)-2,3-Dihydroxypropyl benzoate is a chiral ester derivative of benzoic acid, characterized by a glycerol backbone substituted with a benzoyl group at the 1-position and hydroxyl groups at the 2- and 3-positions. The (R)-configuration confers stereochemical specificity, which is critical for its interactions in biological systems and material applications.

Synthesis: The compound is synthesized via esterification of sodium benzoate with 3-chloro-1,2-propanediol in a polar aprotic solvent like N,N'-dimethylformamide (DMF) at elevated temperatures (60°C), followed by purification via vacuum distillation . Enantiomerically pure forms are achieved using methods such as oxidative esterification and phthalimido-epoxide ring-opening reactions, as demonstrated in the synthesis of related (R)-N-(2,3-dihydroxypropyl)arylamides .

Eigenschaften

Molekularformel |

C10H12O4 |

|---|---|

Molekulargewicht |

196.20 g/mol |

IUPAC-Name |

[(2R)-2,3-dihydroxypropyl] benzoate |

InChI |

InChI=1S/C10H12O4/c11-6-9(12)7-14-10(13)8-4-2-1-3-5-8/h1-5,9,11-12H,6-7H2/t9-/m1/s1 |

InChI-Schlüssel |

SFCPXHKCMRZQAC-SECBINFHSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H](CO)O |

Kanonische SMILES |

C1=CC=C(C=C1)C(=O)OCC(CO)O |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Key Differences :

- Stereochemistry : The (S)-isomer in exhibits strong anticancer activity, while the (R)-isomer’s bioactivity remains underexplored. Stereochemistry likely influences target binding affinity.

- Functional Groups : Replacement of the benzoate ester with a benzamide (as in ) alters hydrogen-bonding capacity and solubility, impacting biological interactions.

Natural Monoglycerides and Esters

Key Differences :

- Hydrophobicity: Aliphatic esters (e.g., hexadecanoate) have higher log P values than (R)-2,3-dihydroxypropyl benzoate due to their long hydrocarbon chains, enhancing membrane permeability but reducing aqueous solubility.

- Bioactivity: Natural monoglycerides exhibit neuroprotective and antimicrobial activities, whereas synthetic benzoates may target specific proteins like BCL-2 .

Pharmaceutical Derivatives and Contrast Agents

Key Differences :

- Functionality : In iodinated contrast agents (e.g., ), the dihydroxypropyl benzoate moiety contributes to iodine coordination and solubility. In dyphylline, the dihydroxypropyl group improves aqueous solubility without ester linkages .

- Stereochemical Impact : The (R)-configuration in pharmaceuticals may enhance target specificity or metabolic stability compared to racemic mixtures.

Physicochemical and Structural Comparison

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.